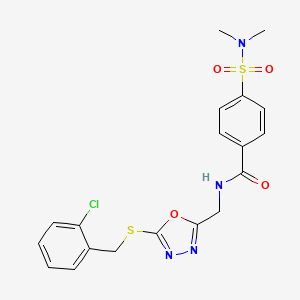
N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H19ClN4O4S2 and its molecular weight is 466.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound belonging to the oxadiazole class, which has gained attention for its diverse biological activities, including antidepressant, antibacterial, and neuroprotective effects. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of oxadiazole derivatives often involves the reaction of thiosemicarbazides with various carbonyl compounds. In the case of this compound, the synthetic route typically includes:
- Formation of the 1,3,4-oxadiazole ring via cyclization reactions.
- Introduction of the chlorobenzylthio group.
- Coupling with N,N-dimethylsulfamoyl benzamide.
Antidepressant Activity
Recent studies have highlighted the antidepressant potential of oxadiazole derivatives. For instance, a related compound demonstrated significant activity in the forced swimming test (FST), showing a decrease in immobility duration comparable to fluoxetine (DID = 58.93%) and a high binding affinity for the 5-HT1A receptor (K_i = 1.52 nM) . This suggests that similar derivatives may exhibit promising antidepressant properties.
Antibacterial Activity
Compounds containing the chlorobenzylthio moiety have shown notable antibacterial activity. A study on related structures indicated that derivatives with this functional group exhibited effective inhibition against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) for some derivatives was as low as 0.06 µg/mL against Staphylococcus aureus.
Neuroprotective Effects
Research involving compounds with oxadiazole scaffolds has revealed neuroprotective properties. In vitro studies have demonstrated that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for cognitive function . A specific compound from this class exhibited an IC50 value of 0.907 µM against AChE, indicating strong potential for treating neurodegenerative disorders like Alzheimer's disease.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their structural features:
- Chlorine Substitution : The position and nature of substituents on the benzyl ring affect both antidepressant and antibacterial activities.
- Thio Group : The presence of a thioether linkage has been associated with enhanced biological activity across various assays.
| Compound Structure | Antidepressant Activity | Antibacterial Activity | Neuroprotective Activity |
|---|---|---|---|
| N-(3-(5-(2-chlorobenzylthio)-1,3,4-oxadiazol-2-yl)methoxy)phenylacetamide | High (DID = 58.93%) | Moderate (MIC = 0.06 µg/mL) | IC50 = 0.907 µM |
Case Studies
Several studies have explored the efficacy of oxadiazole derivatives:
- Antidepressant Screening : A study evaluated multiple derivatives using FST and found significant interactions with serotonin receptors .
- Antibacterial Testing : The antibacterial properties were assessed against various bacterial strains, confirming strong activity linked to structural modifications .
- Neuroprotection : Compounds were tested in animal models for cognitive enhancement and showed promising results in behavioral assays .
属性
IUPAC Name |
N-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S2/c1-24(2)30(26,27)15-9-7-13(8-10-15)18(25)21-11-17-22-23-19(28-17)29-12-14-5-3-4-6-16(14)20/h3-10H,11-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSBJTPMZYKAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














